molecular formula C13H24N2 B046859 4-(4-Butylpiperidin-1-YL)butanenitrile CAS No. 244291-78-9

4-(4-Butylpiperidin-1-YL)butanenitrile

Cat. No.: B046859
CAS No.: 244291-78-9
M. Wt: 208.34 g/mol
InChI Key: KKYBXEIOWOSNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylpiperidin-1-yl)butanenitrile typically involves the reaction of 4-piperidone with butylamine, followed by the addition of butanenitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Butylpiperidin-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-(4-Butylpiperidin-1-yl)butanenitrile is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Butylpiperidin-1-yl)butanenitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)butanenitrile
  • 4-(4-Ethylpiperidin-1-yl)butanenitrile
  • 4-(4-Propylpiperidin-1-yl)butanenitrile

Uniqueness

4-(4-Butylpiperidin-1-yl)butanenitrile is unique due to its specific butyl group, which can influence its chemical properties and reactivity. This uniqueness makes it suitable for certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(4-butylpiperidin-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-2-3-6-13-7-11-15(12-8-13)10-5-4-9-14/h13H,2-8,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYBXEIOWOSNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCN(CC1)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 100 mL flask with a magnetic stirrer was placed 3 (2.3 g, 16.4 mmol), 4-bromobutyronitrile (2.4 g, 16.4 mmol), potassium carbonate powder (2.5 g, 18 mmol) in acetonitrile (20 mL). The reaction mixture was stirred at rt for 5 h followed by addition of H2O (15 mL). The mixture was extracted with ethyl acetate (3×30 mL) and the combined organic phases were evaporated to dryness to produce 3.9 of crude 4. The crude product was subjected to CC [eluent:heptane:EtOAc (1:1)] to give pure 4 (2.3 g, 87%). 1H NMR (CDCl3) δ0.82 (t, 3H), 1.191.37 (m, 9H), 1.64-1.75 (d, 2H), 1.84-2.01 (m, 4H), 2.39-2.54 (m, 4H), 2.89-2.97 (d, 2H).
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
87%

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